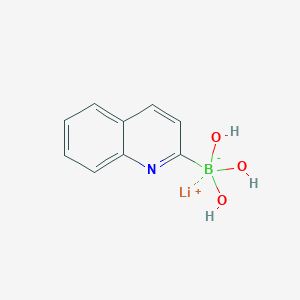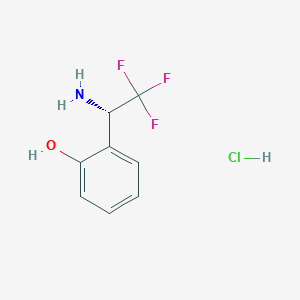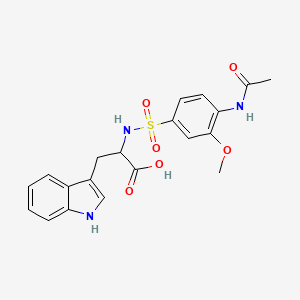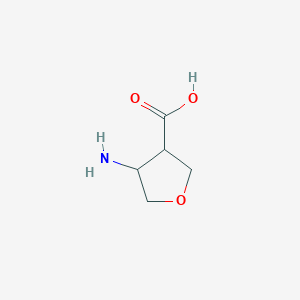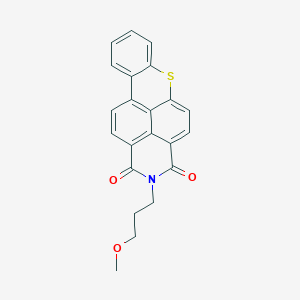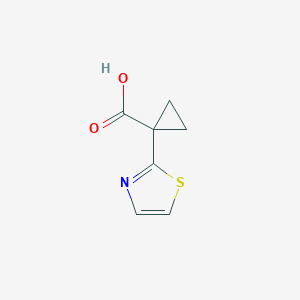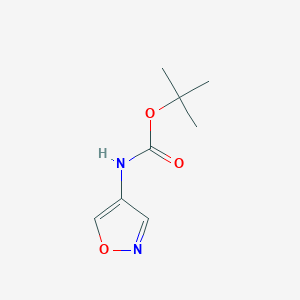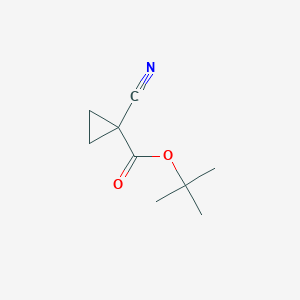
1-Cyano-cyclopropanecarboxylic acid tert-butyl ester
Overview
Description
1-Cyano-cyclopropanecarboxylic acid tert-butyl ester is a chemical compound with the CAS Number: 1414958-19-2 . It has a molecular weight of 167.21 and its linear formula is C9H13NO2 . It is a white solid .
Molecular Structure Analysis
The linear formula of this compound is C9H13NO2 . This suggests that it contains 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical and Chemical Properties Analysis
This compound is a white solid with a molecular weight of 167.21 .Scientific Research Applications
Biotechnological Routes and Chemical Synthesis
Biotechnological Production and Derivatives : Biotechnological routes based on lactic acid production from biomass have been explored for their potential in synthesizing biodegradable polymers and various chemicals, including esters, from lactic acid via chemical and biotechnological routes. This indicates a broader interest in utilizing esters, including potentially 1-Cyano-cyclopropanecarboxylic acid tert-butyl ester, in green chemistry and biotechnology applications (Gao, Ma, & Xu, 2011).
Synthesis of Biological Active Compounds : The synthesis of 1-indanones, a process involving carboxylic acids and esters, has been reviewed for its importance in creating compounds with significant biological activities, such as antiviral, anti-inflammatory, and anticancer properties. This suggests the potential utility of complex esters in pharmaceutical synthesis and the development of therapeutic agents (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Environmental and Health Assessments
Toxicity and Environmental Impact : Studies on the health risks of n-butanol and its esters have included assessments of developmental and nervous system effects, demonstrating the importance of understanding the toxicological profiles of chemical esters in environmental and health contexts (Segal et al., 2020).
Food Safety and Contaminants : Research on phthalate esters has highlighted their occurrence in food and packaging, raising concerns about their potential health effects. This underscores the relevance of studying ester compounds for their safety and impact on public health (Haji Harunarashid, Lim, & Harunsani, 2017).
Advanced Material Applications
- Lubricants and Additives : The use of esters of acids of phosphorus as lubricity additives for high-temperature synthetic lubricating oils highlights the role of esters in enhancing the performance and longevity of industrial materials (Barabanova, Ivanov, Kossova, & Akimova, 1976).
Biochemical Analysis
Biochemical Properties
1-Cyano-cyclopropanecarboxylic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of carbon-carbon bonds. For instance, it is involved in the synthesis of amidine-based inhibitors, which are crucial in biochemical research . The nature of these interactions often involves nucleophilic addition to the cyclopropane ring, leading to the formation of new chemical bonds.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of specific enzymes, leading to changes in metabolic flux and the levels of certain metabolites . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in gene expression and the overall metabolic state of the cell . The compound’s ability to form stable complexes with enzymes makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these processes is essential for predicting the compound’s effects on cellular function.
Subcellular Localization
This compound is localized within specific subcellular compartments. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its biochemical effects . This localization is critical for the compound’s activity and function within the cell.
Properties
IUPAC Name |
tert-butyl 1-cyanocyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-8(2,3)12-7(11)9(6-10)4-5-9/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWBPXNKDXMTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101179691 | |
| Record name | Cyclopropanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101179691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-19-2 | |
| Record name | Cyclopropanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101179691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




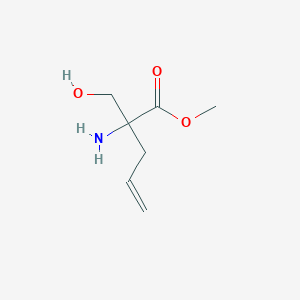
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3366592.png)
![tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B3366599.png)
